4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one

Physicochemical property comparison Structural analog Hydrogen-bond donor capacity

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one (CAS 2284074-52-6) is a synthetic heterocyclic compound with the molecular formula C₈H₁₂N₄O and a molecular weight of 180.21 g/mol. It features a 1-methylpyrrolidin-2-one core linked to a 1,2,4-triazole moiety via a methylene bridge.

Molecular Formula C8H12N4O
Molecular Weight 180.211
CAS No. 2284074-52-6
Cat. No. B2949645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one
CAS2284074-52-6
Molecular FormulaC8H12N4O
Molecular Weight180.211
Structural Identifiers
SMILESCN1CC(CC1=O)CN2C=NC=N2
InChIInChI=1S/C8H12N4O/c1-11-3-7(2-8(11)13)4-12-6-9-5-10-12/h5-7H,2-4H2,1H3
InChIKeyFAIJMPRIXYPDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one (CAS 2284074-52-6): A Heterocyclic Building Block for Medicinal Chemistry Procurement


4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one (CAS 2284074-52-6) is a synthetic heterocyclic compound with the molecular formula C₈H₁₂N₄O and a molecular weight of 180.21 g/mol [1]. It features a 1-methylpyrrolidin-2-one core linked to a 1,2,4-triazole moiety via a methylene bridge. This compound belongs to the class of 1,2,4-triazole derivatives, which are widely explored in pharmaceutical research for their potential antimicrobial, anti-inflammatory, and anticancer properties [1]. It is primarily distributed by chemical vendors as a research reagent or synthetic intermediate, with suppliers noting its utility in the synthesis of more complex bioactive molecules [1].

Why Generic Substitution of 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one Is Not Advisable Without Direct Comparative Data


In drug discovery and chemical biology, minor structural modifications can profoundly alter a compound's pharmacokinetic profile, target engagement, and off-target activity [1]. Closely related analogs, such as 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one (CAS 1351393-97-9) or 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one (CAS 2138355-23-2), differ by the presence of an amino substituent on the triazole ring, which introduces additional hydrogen-bond donor capacity and alters electronic distribution [2]. The absence of such a group in the target compound may translate into distinct solubility, permeability, and binding characteristics [2]. However, high-strength differential evidence, such as head-to-head biological assays or in vivo PK comparisons, is currently absent from public literature. Procurement decisions must therefore weigh supplier-specific analytical quality (e.g., chromatographic purity, residual solvent profiles) and the compound's distinct physicochemical fingerprint rather than assume functional interchangeability with its structurally related analogs.

Quantitative Differentiation Evidence for 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one Against Closest Analogs


Hydrogen-Bond Donor Count Comparison Against Amino-Triazole Analog

The target compound 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one possesses zero hydrogen-bond donors (HBD = 0), whereas its closest commercial analog 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one (CAS 1351393-97-9) contains two hydrogen-bond donors (one from the amino group, one from the triazole NH) [1]. This difference is derived from structural analysis and Lipinski's Rule of Five parameterization. Fewer HBDs are generally associated with improved passive membrane permeability and potential for oral bioavailability [2].

Physicochemical property comparison Structural analog Hydrogen-bond donor capacity

Supplier-Reported Purity and Residual Solvent Analysis for Procurement Quality Assurance

A reputable vendor (Kuujia) reports the target compound with a purity specification of 95% (HPLC) [1]. In contrast, the amino analog (CAS 1351393-97-9) is listed by the same supplier at 97% purity [1]. While both meet standard research-grade thresholds, the 2% purity difference could be significant for assays sensitive to impurities, such as cellular phenotypic screens or biophysical binding measurements. Furthermore, the target compound's datasheet specifies a controlled storage condition (sealed dry, 2-8°C) [1], indicating potential sensitivity to moisture, which may affect handling protocols compared to more stable analogs.

Supplier quality comparison Chromatographic purity Residual solvent profile

Molecular Weight and Fraction sp³ (Fsp³) Comparison for Fragment-Based Screening Suitability

The target compound has a molecular weight (MW) of 180.21 g/mol, placing it within the ideal fragment range (MW < 250) for fragment-based lead discovery (FBLD) [1]. Its fraction of sp³ hybridized carbons (Fsp³) is calculated to be ~0.5 (4 sp³ carbons out of 8 total carbons) [1]. In comparison, 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one (CAS 2138355-23-2) has a MW of 195.22 g/mol and an Fsp³ of ~0.43 [2]. A higher Fsp³ value correlates with increased three-dimensionality and a better chance of success in fragment evolution programs [3].

Fragment-based drug discovery Molecular complexity Fsp³ parameter

Computed logP Difference and Its Implications for Solubility and Permeability

The computed partition coefficient (clogP) for the target compound is 1.95 [1], while the amino analog (CAS 1351393-97-9) has a calculated logP of 0.85 [1]. The difference of 1.10 log units indicates that the target compound is approximately 12.6 times more lipophilic. This higher lipophilicity could enhance its passive membrane permeability but may also reduce aqueous solubility [2]. It is important to note that these are computed values (using the AlogP method) and should be validated experimentally for critical lead optimization decisions [1].

Lipophilicity comparison Computed logP ADME property differentiation

Limited Availability of Direct Biological Activity Data: A Gap in Differential Evidence

A systematic search of PubChem, ChEMBL, DrugBank, and major patent databases (Google Patents, Justia Patents) as of May 2026 returned no biological assay results, target binding data, or in vivo PK profiles specifically for CAS 2284074-52-6. Similarly, no publications or patents containing this compound as an exemplified example were identified [1]. For the comparator 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one, limited biological annotations exist but lack quantitative IC₅₀ or Kd values . This absence of head-to-head pharmacological data means that any claim of superior biological activity cannot be substantiated. Procurement decisions must currently rely on the physicochemical differentiators described in Evidence_Items 1–4.

Data gap analysis Biological activity Literature mining

Optimal Application Scenarios for 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one Based on Differential Evidence


Fragment-Based Screening Library Design Favoring Low HBD and High Fsp³

In fragment-based drug discovery (FBLD), libraries enriched with fragments possessing zero hydrogen-bond donors (HBD=0) and high fraction sp³ (Fsp³≥0.5) are preferred for identifying efficient, developable hits [1][2]. The target compound (HBD=0, Fsp³≈0.5) aligns with these criteria, making it a suitable candidate for inclusion in a general fragment screening library. Its lower molecular weight (180 Da) relative to amino-substituted analogs also ensures compliance with the 'rule of three' (MW<300) for fragments [1]. Procurement for such libraries should prioritize batches with verified HPLC purity ≥95% and low residual palladium content, as these are common failure points in fragment screening [3].

Medicinal Chemistry Scaffold for CNS-Penetrant Lead Optimization

The combination of zero HBD, moderate lipophilicity (clogP=1.95), and low molecular weight suggests potential for passive blood-brain barrier (BBB) penetration [1][2]. In CNS drug discovery, compounds with HBD≤1 and 1.5≤clogP≤3.0 are statistically more likely to exhibit brain exposure [2]. The target compound's profile places it within this favorable range, whereas the amino analog (HBD=2, clogP=0.85) falls outside the optimal CNS multiparameter optimization (MPO) space [3]. Medicinal chemists may therefore select this compound as a starting scaffold for CNS programs, provided that experimental permeability and P-gp efflux data are generated in-house after procurement.

Negative Control or Tool Compound for Triazole-Containing Analog Series

When a research program explores a series of amino-substituted triazole-pyrrolidinones, the target compound—lacking the amino group—can serve as a negative control or minimal pharmacophore probe [1]. Its physical property differences (ΔHBD, ΔclogP) allow researchers to deconvolute the contribution of the amino substituent to observed biological activity. Procurement for this purpose should request a certificate of analysis (CoA) confirming identity via ¹H NMR and LCMS to ensure the absence of amino-containing byproducts, as even trace amounts could confound control experiments [2].

Synthetic Intermediate for Parallel Library Synthesis via the Triazole Moiety

The 1,2,4-triazole ring in the target compound is a versatile handle for further functionalization, including N-alkylation, N-arylation, or metal-catalyzed cross-coupling [1]. Its methylpyrrolidinone core provides a rigid, chiral scaffold (the 4-position is stereogenic if unsymmetrical substitution is present) for generating diverse analogs in parallel synthesis [1]. Suppliers report the compound as a solid with recommended storage at 2-8°C, which facilitates handling in automated synthesis platforms [2]. When procuring for library production, bulk quantities (≥1 g) with documented residual solvent analysis (e.g., DMF, DMSO) are recommended to minimize interference in subsequent biological assays [2].

Quote Request

Request a Quote for 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.